molecular formula C16H13F3O B1327923 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898777-62-3

4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327923
CAS No.: 898777-62-3
M. Wt: 278.27 g/mol
InChI Key: CUOVESMVHBVEBF-UHFFFAOYSA-N
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Description

4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone featuring a propiophenone backbone with a methyl group at the 4'-position of the phenyl ring and a 3,4,5-trifluorophenyl substituent at the 3-position. The compound’s structure combines electron-withdrawing fluorine atoms and a methyl group, which influence its electronic properties, solubility, and reactivity.

The trifluorophenyl moiety enhances metabolic stability and lipophilicity, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O/c1-10-2-5-12(6-3-10)15(20)7-4-11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOVESMVHBVEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644993
Record name 1-(4-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-62-3
Record name 1-(4-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme and Conditions

The most common and effective synthetic route to 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is through a Friedel-Crafts acylation reaction. This involves the acylation of a methyl-substituted acetophenone derivative with a trifluorobenzoyl chloride in the presence of a Lewis acid catalyst.

  • Reactants:

    • 3,4,5-Trifluorobenzoyl chloride (acylating agent)
    • 4'-Methylacetophenone (aromatic substrate)
  • Catalyst:

    • Aluminum chloride (AlCl3) or other Lewis acids
  • Conditions:

    • Anhydrous environment to prevent hydrolysis of acyl chloride
    • Controlled temperature (typically 0–30 °C during addition, then room temperature to slightly elevated for reaction completion)
    • Solvent: Often dichloromethane or similar inert solvents
  • Mechanism:

    • Formation of acylium ion from trifluorobenzoyl chloride and AlCl3
    • Electrophilic aromatic substitution on the methylacetophenone ring at the meta or para position relative to the methyl group, favoring the 3-position due to steric and electronic effects

Industrial Scale Adaptations

  • Use of continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility
  • Advanced purification techniques such as recrystallization and chromatography to achieve high purity
  • Optimization of stoichiometry and reaction time to minimize side reactions and maximize yield

Data Table: Summary of Preparation Parameters

Parameter Description/Value Notes
Starting Materials 3,4,5-Trifluorobenzoyl chloride, 4'-Methylacetophenone Commercially available or synthesized
Catalyst Aluminum chloride (AlCl3) Lewis acid, anhydrous conditions required
Solvent Dichloromethane, chloroform, or similar Inert, dry solvents preferred
Temperature (Acylation) 0–30 °C (addition), then room temperature to 50 °C Controlled to avoid side reactions
Reaction Time 1–4 hours Monitored by TLC or GC
Purification Recrystallization, chromatography To achieve >98% purity
Yield Typically 50–70% (varies with scale and conditions) Industrial optimization can improve yield
Alternative Steps Nitration and reduction for related intermediates Useful for trifluoromethyl aromatic compounds

Research Findings and Optimization Notes

  • Anhydrous conditions are critical to prevent hydrolysis of acyl chlorides, which would reduce yield and complicate purification.
  • The choice of Lewis acid catalyst affects reaction rate and selectivity; aluminum chloride remains the standard due to its strong Lewis acidity.
  • Temperature control during reagent addition prevents uncontrolled exothermic reactions and formation of by-products.
  • Continuous flow synthesis has been reported to enhance scalability and reproducibility, reducing batch-to-batch variability.
  • Purification techniques such as recrystallization from suitable solvents and chromatographic methods are essential to remove unreacted starting materials and side products, ensuring high purity for downstream applications.
  • Analytical methods such as HPLC, NMR, and LCMS are employed to confirm structure, purity, and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position :

  • The 4'-methyl isomer likely exhibits greater steric accessibility than the 2'-methyl analog, enabling easier functionalization at the para position .
  • Methoxy groups (e.g., in 4'-methoxy analogs) increase polarity, improving aqueous solubility but reducing membrane permeability compared to methyl substituents .

Electronic Effects :

  • Fluorine atoms on the phenyl ring create strong electron-withdrawing effects, stabilizing the ketone moiety and directing electrophilic substitution reactions to meta/para positions .
  • Bromine or fluorine at the 4'-position (as in ) enhances electrophilicity, making these analogs suitable for Suzuki-Miyaura couplings.

Synthetic Utility: Compounds like 3-(4-(trifluoromethyl)phenyl)propionitrile () are synthesized via TBHP-mediated oxidative coupling, suggesting that similar methods could apply to the target compound . The acetonide formation strategy described in for stereochemical analysis might also be relevant for resolving diastereomers in propiophenone derivatives .

Biological Activity

4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a propiophenone backbone with a trifluorinated phenyl group, which enhances its reactivity and stability. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14F3O
  • Molecular Weight : Approximately 292.28 g/mol
  • Structural Features : The presence of three fluorine atoms on the phenyl ring contributes to increased lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group can enhance the compound's ability to interact with cellular targets involved in cancer proliferation.
  • Antimicrobial Activity : Research has shown that derivatives of propiophenone exhibit antibacterial properties against a range of pathogens. The electron-withdrawing effect of the trifluoromethyl group may play a role in disrupting bacterial cell membranes.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Activity

A study investigating the cytotoxic effects of various fluorinated propiophenones found that this compound exhibited significant activity against breast cancer cell lines (MCF-7). The IC50 value was determined to be around 25 µg/mL, indicating effective inhibition of cell growth.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-725
4'-Chloro-3-(3,4,5-trifluorophenyl)propiophenoneMCF-730
4'-Bromo-3-(3,4,5-trifluorophenyl)propiophenoneMCF-735

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against oral pathogens such as Streptococcus mutans and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 15 µg/mL for both bacteria.

PathogenMIC (µg/mL)
Streptococcus mutans15
Escherichia coli15

Anti-inflammatory Mechanisms

Research has indicated that compounds structurally related to this compound can inhibit the NF-kB signaling pathway in macrophages. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic: What are the optimal synthetic routes for 4'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of fluorinated propiophenones often employs halogen substitution or catalytic carbonylation. For example, 3,4,5-trifluorophenyl precursors can undergo Friedel-Crafts acylation with propionyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the ketone group. Halogen exchange reactions using fluorinating agents like KF/18-crown-6 in polar aprotic solvents (e.g., DMF) can optimize fluorine substitution at the 3,4,5 positions . Yield is highly sensitive to temperature (50–80°C) and stoichiometric ratios of fluorinated aryl precursors to acylating agents. Lower temperatures (<60°C) minimize side reactions like over-fluorination, while excess propionyl chloride (1.5–2.0 eq) improves ketone formation efficiency .

Basic: Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for verifying the positions of fluorine and methyl groups. For instance, ¹⁹F NMR can resolve distinct chemical shifts for meta- and para-fluorine atoms (δ −110 to −140 ppm), while ¹H NMR identifies methyl protons (δ 2.3–2.6 ppm) and aryl protons (δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) with <2 ppm error. FT-IR spectroscopy validates carbonyl stretching (C=O at ~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced: How can researchers mitigate challenges in handling fluorinated intermediates during synthesis?

Methodological Answer:
Fluorinated intermediates are prone to hydrolytic degradation and require anhydrous conditions. Use Schlenk-line techniques under inert gas (N₂/Ar) to prevent moisture ingress. For highly reactive trifluoromethyl groups, low-temperature (−20°C) quenching with ice-cold ethanol minimizes decomposition. Chromatographic purification on silica gel modified with 1% triethylamine enhances stability by neutralizing acidic byproducts .

Advanced: How should researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent effects or impurities. For example, ¹³C NMR signals for the trifluorophenyl ring may shift by ±1 ppm in CDCl₃ vs. DMSO-d₆. Cross-validate with computational methods (DFT-based chemical shift predictions) and orthogonal techniques like X-ray crystallography. If impurities are suspected (e.g., residual AlCl₃), employ chelation with EDTA followed by repeated recrystallization from hexane/ethyl acetate .

Advanced: What computational approaches are recommended to predict the electronic properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., toluene vs. DMSO) are incorporated via the Polarizable Continuum Model (PCM). Electron-withdrawing fluorine substituents lower the LUMO energy, enhancing electrophilic reactivity at the carbonyl group. Molecular electrostatic potential (MESP) maps further illustrate charge distribution for reaction site prediction .

Advanced: What experimental strategies are effective for studying biological interactions of this fluorinated compound?

Methodological Answer:
Fluorinated propiophenones are studied in enzyme inhibition assays (e.g., cytochrome P450) using fluorometric or HPLC-based activity measurements. Isotopic labeling (³H/¹⁴C) tracks metabolic pathways in vitro. For cellular uptake studies, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) visualizes localization. Dose-response curves (IC₅₀) require rigorous solvent controls (DMSO <0.1%) to avoid artifactual inhibition .

Advanced: How do solvent polarity and proticity influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
In Suzuki-Miyaura couplings, polar aprotic solvents (THF, DMF) stabilize palladium catalysts, enhancing aryl-boronic acid coupling efficiency. Protic solvents (ethanol) may deactivate catalysts via ligand displacement. Kinetic studies show that DMF increases reaction rates (k ≈ 0.15 min⁻¹) compared to toluene (k ≈ 0.05 min⁻¹). Additives like TBAB (tetrabutylammonium bromide) improve solubility of fluorinated aryl halides .

Basic: What purity assessment protocols are essential for ensuring reproducibility in pharmacological studies?

Methodological Answer:
HPLC with a C18 column (ACN/water gradient) resolves impurities >0.1%. Thermal gravimetric analysis (TGA) detects residual solvents (e.g., DMF), while elemental analysis (C, H, F) confirms stoichiometry within ±0.3%. For chiral purity, chiral stationary phase HPLC or capillary electrophoresis discriminates enantiomers if asymmetric synthesis is employed .

Advanced: What degradation pathways are observed under accelerated stability testing, and how are they quantified?

Methodological Answer:
Photolytic degradation (ICH Q1B) under UV light (λ = 320–400 nm) generates hydroxylated byproducts via radical intermediates. Hydrolytic stability (pH 1–13) is assessed by LC-MS, identifying cleavage products like 3,4,5-trifluorobenzoic acid. Arrhenius plots (40–60°C) estimate shelf life at 25°C. Mass balance ≥98% ensures degradation pathways are fully characterized .

Advanced: How do fluorine substituents at the 3,4,5 positions affect the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The electron-withdrawing effect of fluorine increases aryl ring electrophilicity, accelerating substitution at the para position. However, steric hindrance from three adjacent fluorines may reduce accessibility. Kinetic isotope effects (KIE) using deuterated analogs reveal whether the rate-determining step involves C-F bond cleavage. Computational NBO (Natural Bond Orbital) analysis quantifies charge depletion at reaction sites .

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